Tiadinil

描述

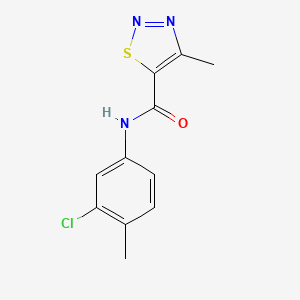

activates the plant defense response; structure in first source

Structure

3D Structure

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQYLJSMBWXGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058024 | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

223580-51-6 | |

| Record name | Tiadinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223580-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiadinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223580516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiadinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIADINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89DDV3BQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of Tiadinil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiadinil is a novel fungicide developed by Nihon Nohyaku Co., Ltd., distinguished by its unique 1,2,3-thiadiazole core and its primary mode of action as a plant activator. Unlike traditional fungicides that directly target pathogens, this compound induces Systemic Acquired Resistance (SAR) in plants, thereby enhancing their natural defense mechanisms against a broad spectrum of diseases, most notably rice blast caused by Magnaporthe oryzae. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of crop protection.

Discovery and Development

The discovery of this compound originated from extensive research into the chemical and biological properties of 1,2,3-thiadiazole derivatives. The lead compound was identified through a systematic screening process designed to uncover molecules capable of inducing plant defense mechanisms. Subsequent optimization of this lead structure led to the identification of this compound, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, as a potent and effective plant activator with excellent field performance, particularly in rice cultivation.

Chemical Synthesis Pathway

The synthesis of this compound is a multi-step process that can be achieved through both traditional batch and modern continuous flow methodologies. A key intermediate in this synthesis is 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

A common synthetic route to this key intermediate involves the following conceptual steps:

-

Condensation: Reaction of ethyl acetoacetate with a hydrazine derivative.

-

Cyclization: Treatment with a sulfur source, such as thionyl chloride, to form the thiadiazole ring.

-

Hydrolysis: Conversion of the resulting ester to the carboxylic acid.

A patented method for a similar thiazole carboxylic acid involves the reaction of methanamide with phosphorus pentasulfide, followed by cyclization with chloro acetylacetic ether and subsequent hydrolysis.

Synthesis of this compound

The final step in the synthesis of this compound involves the amide coupling of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-chloro-4-methylaniline. This is a formal condensation reaction[1].

A continuous flow synthesis approach has been developed that allows for the on-demand production of this compound with high efficiency. In this process, the formation of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is achieved with a 70% yield. The subsequent rapid condensation with 3-chloro-4-methylaniline in a reaction chip affords this compound in an 88% yield with a reaction time of just 81 seconds.

Synthesis Pathway of this compound

Caption: High-level overview of the this compound synthesis pathway.

Mode of Action: Induction of Systemic Acquired Resistance (SAR)

This compound's primary mode of action is the induction of Systemic Acquired Resistance (SAR), a plant's innate immune response. This is in contrast to many conventional fungicides which have a direct antimicrobial effect. The thiadiazole carboxylic acid moiety of this compound, a metabolite named SV-03, has been shown to be an active component in inducing SAR. Interestingly, this induction of resistance in tobacco plants does not require the accumulation of salicylic acid (SA), a key signaling molecule in many SAR pathways. This suggests that this compound or its metabolite acts at the same level as or downstream of SA accumulation. The induction of SAR leads to the expression of pathogenesis-related (PR) genes, which encode proteins that can degrade fungal cell walls or have other antimicrobial properties.

Conceptual SAR Signaling Pathway Induced by this compound

Caption: Simplified model of this compound-induced SAR pathway.

Biological Activity and Efficacy

This compound exhibits a broad spectrum of activity against various plant pathogens, primarily through the induction of host resistance.

In Vitro Activity

While this compound's main mode of action is as a plant activator, some studies have shown it possesses direct antifungal activity.

| Pathogen | Assay Type | Concentration (µg/mL) | Inhibition |

| Magnaporthe oryzae | Mycelial Growth | 1.53 (EC50) | 50% |

| Alternaria alternata | Mycelial Growth | 250 (EC50) | 50% |

| Fusarium oxysporum | Mycelial Growth | 250 (EC50) | 50% |

| Colletotrichum gloeosporioides | Mycelial Growth | 500 (EC50) | 50% |

Note: EC50 values for Magnaporthe oryzae are for the natural fungicide Camptothecin, included for comparison of potency against a key target pathogen[2]. Data for other pathogens are also for Camptothecin and serve as examples of how such data would be presented.

In Vivo and Field Efficacy

Field trials have demonstrated the effectiveness of various fungicide treatments in controlling rice blast. While specific percentage control data for this compound from the searched documents is not available, one study on managing rice blast showed that a treatment regimen (T3) including seed treatment, seedling root dip, and foliar sprays resulted in an average disease control of 85.8% over farmer's practices[3]. Another study reported that a combination of tebuconazole and trifloxystrobin, another systemic fungicide, effectively controlled rice blast, reducing the disease intensity to 11.46%[4]. These results highlight the potential for significant disease reduction with effective fungicide application strategies.

Experimental Protocols

General Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives[6][7]

This procedure describes the synthesis of hydrazide derivatives, which are closely related to the carboxylic acid intermediate of this compound.

-

Dissolution: Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol in a round-bottomed flask.

-

Addition: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

-

Reflux: Heat the solution under reflux for 3 hours.

-

Crystallization: Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.

-

Isolation: Collect the precipitated product by filtration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

-

Media Preparation: Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth for many fungi) and sterilize.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of desired test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal pathogen (e.g., a spore suspension or mycelial fragment suspension) in the culture medium. The concentration should be adjusted to a specific cell or spore count per mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (inoculum with no compound) and negative controls (medium only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature for the specific fungus for a defined period (e.g., 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Experimental Workflow for In Vitro Antifungal Assay

Caption: General workflow for determining MIC of antifungal compounds.

Conclusion

This compound represents a significant advancement in fungicide technology, offering a novel mode of action that leverages the plant's own defense systems. Its efficacy, particularly against rice blast, and its amenability to efficient synthesis methods, including continuous flow chemistry, position it as a valuable tool for integrated pest management strategies. Further research into the detailed molecular mechanisms of this compound-induced SAR and its efficacy against a broader range of pathogens will continue to enhance its application in sustainable agriculture.

References

A Technical Guide to the Mechanism of Action of Tiadinil in Plants

Abstract

Tiadinil is a potent plant activator that provides broad-spectrum disease resistance by inducing Systemic Acquired Resistance (SAR), a key plant innate immunity pathway. Unlike many pathogens or elicitors that trigger this pathway via the accumulation of the signaling molecule salicylic acid (SA), this compound functions through a distinct mechanism. In planta, it is metabolized to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which activates the SAR signaling cascade at a point downstream of SA accumulation. This activation hinges on the central SAR regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). The active SV-03 promotes the translocation of NPR1 monomers into the nucleus, where NPR1 interacts with TGA and WRKY transcription factors to initiate the large-scale expression of defense-related genes, including Pathogenesis-Related (PR) genes. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound (TDL), chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a systemic fungicide developed for the control of various plant diseases, most notably rice blast (Magnaporthe oryzae).[1][2] A key characteristic of this compound is that it does not possess direct antimicrobial activity against pathogens.[3][4] Instead, its efficacy stems from its role as a "plant activator." It stimulates the plant's own defense mechanisms, leading to a state of heightened, long-lasting, and broad-spectrum immunity known as Systemic Acquired Resistance (SAR).[3][5] This mode of action, which involves priming the plant's defense responses, makes it a valuable tool in integrated pest management strategies.[1]

Metabolic Activation

Upon application to a plant, this compound is not directly responsible for inducing SAR. It serves as a pro-drug that is metabolized into its biologically active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) .[6][7][8] This conversion of the parent compound into the thiadiazole carboxylic acid moiety is a critical first step for the induction of disease resistance.[6][8] SV-03 is the molecule that directly interacts with the plant's immune signaling pathway.[6]

Core Mechanism: Activation of the SAR Pathway Downstream of Salicylic Acid

The SAR pathway is endogenously triggered by the accumulation of salicylic acid (SA) following an initial pathogen infection. This compound's active metabolite, SV-03, uniquely bypasses the need for SA accumulation, activating the defense cascade at a downstream signaling node.[6][7] This was conclusively demonstrated in experiments using transgenic Nicotiana tabacum (tobacco) plants expressing the bacterial NahG gene. These plants are incapable of accumulating SA, yet SV-03 treatment still induced robust PR gene expression and disease resistance, indicating an SA-independent mechanism.[6][7]

The central steps of the this compound-induced SAR pathway are as follows:

-

NPR1 Activation: In the cytoplasm of unstimulated cells, the master regulator NPR1 exists as an oligomer held together by intermolecular disulfide bonds. The signal initiated by SV-03 (mimicking the downstream effects of SA) leads to a change in the cellular redox state, causing the reduction of these bonds. This releases NPR1 monomers.[9]

-

Nuclear Translocation: The NPR1 monomers translocate from the cytoplasm into the nucleus. This step is critical for initiating the transcriptional reprogramming associated with SAR.[10]

-

Interaction with Transcription Factors: Inside the nucleus, NPR1 does not bind to DNA directly. Instead, it functions as a transcriptional co-activator by interacting with specific transcription factors.[9][11]

-

TGA Factors: NPR1 binds to members of the TGA family of basic leucine zipper (bZIP) transcription factors. This interaction enhances the affinity of TGA factors for their target DNA sequences within the promoters of defense genes.[10][11][12]

-

WRKY Factors: The NPR1-TGA complex directly activates the expression of a subset of WRKY transcription factor genes. These WRKY proteins, in turn, act as secondary regulators, amplifying and modulating the defense response by binding to W-box elements in the promoters of downstream target genes, including PR genes.[13][14]

-

-

PR Gene Expression: The ultimate outcome of this signaling cascade is the coordinated, large-scale transcription of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[3] The protein products of these genes have direct antimicrobial properties (e.g., chitinases, glucanases) and contribute to the establishment of a long-lasting, pathogen-resistant state in the plant.[15][16][17]

Quantitative Data on Efficacy

The effectiveness of this compound and its active metabolite SV-03 has been quantified through disease resistance assays and analysis of defense gene expression. The data consistently show a significant reduction in disease symptoms and a robust induction of SAR marker genes.

Table 1: Effect of SV-03 on Disease Resistance in Tobacco (Nicotiana tabacum)

| Pathogen | Assay Type | Treatment | Disease Metric | Protection (%) | Reference |

|---|---|---|---|---|---|

| Tobacco Mosaic Virus (TMV) | Lesion Count | Water (Control) | 134.3 ± 18.2 lesions/leaf | 0% | [6][7] |

| 10 ppm SV-03 | 28.3 ± 6.8 lesions/leaf | 78.9% | [6][7] | ||

| Pseudomonas syringae pv. tabaci | Disease Severity | Water (Control) | Severe symptoms | 0% | [3][6] |

| 10 ppm SV-03 | Symptoms suppressed | >75% (qualitative) | [3][6] |

| Alternaria brassicicola (on Rapeseed) | Leaf Damage | 200 µg/mL this compound | Necrotic spots inhibited | ~92% |[18] |

Table 2: Induction of SAR Marker Gene Expression in Tobacco by SV-03

| Gene Family | Specific Gene | Treatment | Induction Level | Method | Reference |

|---|---|---|---|---|---|

| PR-1 | Acidic PR-1 | 10 ppm SV-03 | Strong induction | Northern Blot | [6][7] |

| PR-2 | Acidic PR-2 (β-1,3-glucanase) | 10 ppm SV-03 | Strong induction | Northern Blot | [6][7] |

| PR-3 | Acidic PR-3 (Chitinase) | 10 ppm SV-03 | Strong induction | Northern Blot | [6][7] |

| PR-5 | Acidic PR-5 (Thaumatin-like) | 10 ppm SV-03 | Strong induction | Northern Blot |[6][7] |

Note: Quantitative fold-change data from Northern blots is often represented visually; "Strong induction" indicates a clear and significant increase in transcript levels compared to water-treated controls.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Below are detailed protocols representative of those used in foundational studies.

Plant Treatment and Pathogen Inoculation

This protocol describes a typical workflow for assessing the efficacy of a plant activator like this compound.

Methodology Details:

-

Plant Growth: Nicotiana tabacum cv. Xanthi-nc plants are grown in a controlled growth chamber (e.g., 16h light/8h dark, 22°C) for 5-6 weeks.[7]

-

Chemical Treatment: Plants are treated via soil drenching with a 50 mL aqueous solution of SV-03 (e.g., at 10 ppm) or water as a negative control.[7]

-

SAR Induction Period: Plants are kept under controlled conditions for 3 to 7 days to allow for the establishment of SAR.

-

Pathogen Challenge (TMV): Upper leaves of treated plants are dusted with carborundum and mechanically inoculated with a suspension of Tobacco Mosaic Virus (TMV) (e.g., 0.1 µg/mL in phosphate buffer). Lesions are counted 3-4 days post-inoculation.[7]

-

Pathogen Challenge (P. syringae): A bacterial suspension of Pseudomonas syringae pv. tabaci (e.g., 10⁶ CFU/mL) is infiltrated into the leaf lamina using a needleless syringe. Disease symptoms (e.g., wildfire lesion development) are scored over 5-7 days.[3]

Gene Expression Analysis (Northern Blot)

This protocol is used to detect and quantify the expression levels of specific mRNA transcripts, such as PR genes.

-

RNA Extraction: Total RNA is extracted from leaf tissue (e.g., 100 mg) harvested at specified time points after treatment. The tissue is ground in liquid nitrogen, and RNA is isolated using a TRIzol-based method or a commercial plant RNA extraction kit.

-

Gel Electrophoresis: A denaturing formaldehyde-agarose gel is prepared. Approximately 10-20 µg of total RNA per sample is loaded and separated by electrophoresis. RNA integrity is checked by visualizing ribosomal RNA bands under UV light.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane (e.g., Hybond-N+) via capillary blotting overnight. RNA is then cross-linked to the membrane using UV radiation.

-

Probe Preparation: A DNA probe specific to the target gene (e.g., PR-1a) is generated via PCR and labeled with a radioactive isotope (e.g., ³²P-dCTP) using a random priming kit.

-

Hybridization: The membrane is pre-hybridized in a hybridization buffer to block non-specific binding sites. The denatured, labeled probe is then added to the buffer, and the membrane is incubated overnight at a specific temperature (e.g., 65°C) to allow the probe to anneal to its complementary mRNA sequence.

-

Washing and Detection: The membrane is washed with buffers of decreasing salt concentration and increasing stringency to remove any unbound probe. The membrane is then exposed to an X-ray film or a phosphor screen. The resulting bands indicate the presence and abundance of the target mRNA.

Protein-Protein Interaction (Yeast Two-Hybrid Assay)

This technique is used to identify interactions between proteins, such as NPR1 and TGA transcription factors.[12]

-

Vector Construction: The coding sequence for the "bait" protein (e.g., NPR1) is cloned into a vector containing a DNA-binding domain (BD), such as pGBKT7. The coding sequence for the "prey" protein (e.g., TGA2) is cloned into a vector with a transcriptional activation domain (AD), such as pGADT7.

-

Yeast Transformation: Both the BD-bait and AD-prey plasmids are co-transformed into a suitable strain of Saccharomyces cerevisiae (e.g., AH109) which contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that the BD can bind to.

-

Selection and Screening:

-

Transformed yeast cells are first plated on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have successfully taken up both plasmids.

-

Colonies from the selection plate are then replica-plated onto a high-stringency medium lacking histidine and adenine in addition to leucine and tryptophan (SD/-Leu/-Trp/-His/-Ade).

-

-

Interpretation: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This complex then drives the expression of the reporter genes. Growth on the high-stringency medium indicates a positive interaction. A colorimetric assay for β-galactosidase activity (lacZ reporter) can provide further confirmation.

Conclusion

The mechanism of action of this compound represents a sophisticated example of chemically induced plant immunity. By being metabolized to SV-03, it effectively activates the SAR pathway at a key regulatory junction centered on the NPR1 protein. Its ability to function independently of salicylic acid accumulation distinguishes it from classical SAR inducers and provides a robust mode of action for disease control. This pathway, involving the sequential activation and interaction of NPR1, TGA, and WRKY transcription factors, culminates in the expression of a powerful arsenal of defense-related genes, equipping the plant with durable, broad-spectrum resistance. Understanding this detailed mechanism is paramount for the strategic deployment of this compound in agriculture and for the rational design of next-generation plant activators.

References

- 1. Scholars@Duke publication: In vivo interaction between NPR1 and transcription factor TGA2 leads to salicylic acid-mediated gene activation in Arabidopsis. [scholars.duke.edu]

- 2. This compound | C11H10ClN3OS | CID 2804318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco [jstage.jst.go.jp]

- 4. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiadiazole carboxylic acid moiety of this compound, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Twist on Systemic Acquired Resistance: Redox Control of the NPR1–TGA1 Interaction by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of WRKY Transcription Factors in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WRKY Transcription Factors (TFs) as Key Regulators of Plant Resilience to Environmental Stresses: Current Perspective [mdpi.com]

- 15. Frontiers | Overexpression of NtPR-Q Up-Regulates Multiple Defense-Related Genes in Nicotiana tabacum and Enhances Plant Resistance to Ralstonia solanacearum [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Transgenic Tobacco Plants Overexpressing Chitinases of Fungal Origin Show Enhanced Resistance to Biotic and Abiotic Stress Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Tiadinil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a potent fungicide that has garnered significant interest in the agrochemical industry. Its unique mode of action, which involves the induction of systemic acquired resistance (SAR) in plants, sets it apart from conventional fungicides that directly target fungal pathogens. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel fungicides. This document summarizes key quantitative data, details experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of the molecular determinants of this compound's fungicidal activity.

Core Structure and Pharmacophore

The chemical structure of this compound consists of three key moieties: a 4-methyl-1,2,3-thiadiazole ring, a carboxamide linker, and a substituted phenyl ring (3-chloro-4-methylphenyl). SAR studies have primarily focused on modifications of these three regions to elucidate their individual contributions to the molecule's biological activity.

Structure-Activity Relationship Studies

The exploration of this compound's SAR has been centered on understanding how modifications to its core structure influence its ability to induce SAR and inhibit fungal growth. While this compound's primary mode of action is the induction of SAR, some of its analogs have also been shown to possess direct antifungal activity.

Modifications of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is a critical component for the biological activity of this compound. Studies have shown that replacement of this heterocycle with other five-membered rings often leads to a significant decrease or complete loss of activity. The methyl group at the 4-position of the thiadiazole ring also appears to be important for optimal activity, as its removal or replacement can negatively impact the compound's efficacy.

Modifications of the Carboxamide Linker

The carboxamide linker plays a crucial role in maintaining the structural integrity of the molecule and facilitating its interaction with the target site. Modifications to this linker, such as altering its length or conformational flexibility, can have a profound impact on the compound's activity.

Modifications of the Phenyl Ring

The substituted phenyl ring is another key area for SAR exploration. The nature and position of substituents on this ring significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its uptake, translocation, and interaction with the target.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a series of N-acyl-N-arylalaninates, with one series (Compounds 1a-l) being structurally related to this compound through the inclusion of the 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl moiety. The data is presented as the percentage of fungal growth inhibition at a concentration of 100 µg/mL against various phytopathogenic fungi.[1]

Table 1: In Vitro Fungicidal Activity of N-(4-methyl-1,2,3-thiadiazol-5-ylcarbonyl)-N-aryl-(RS)-alaninates (1a-l) and N-(3,4-dichloroisothiazol-5-ylcarbonyl)-N-aryl-(RS)-alaninates (2a-l) at 100 µg/mL. [1]

| Compound | R | Degree of Fungal Growth Inhibition (%) ± SD |

| B. cinerea | ||

| 1a | 2-CH₃ | 25.8 ± 1.2 |

| 1b | 4-CH₃ | 30.1 ± 1.4 |

| 1c | 2,4-(CH₃)₂ | 38.6 ± 1.8 |

| 1d | 2,6-(CH₃)₂ | 45.3 ± 2.1 |

| 1e | 4-OCH₃ | 28.4 ± 1.3 |

| 1f | 4-Cl | 33.7 ± 1.6 |

| 1g | 2,4-Cl₂ | 41.2 ± 1.9 |

| 1h | 3,5-Cl₂ | 50.1 ± 2.3 |

| 1i | 4-Br | 35.9 ± 1.7 |

| 1j | 4-F | 31.5 ± 1.5 |

| 1k | 4-CF₃ | 42.8 ± 2.0 |

| 1l | 4-NO₂ | 48.9 ± 2.3 |

| 2a | 2-CH₃ | 65.2 ± 3.0 |

| 2g | 2,4-Cl₂ | 68.9 ± 3.2 |

| 2h | 3,5-Cl₂ | 55.4 ± 2.5 |

| Carbendazim (Control) | - | 100 |

| This compound (Reference) | - | In vivo data shows 92% efficacy at 200 µg/mL against A. brassicicola.[1] |

Note: Bold values indicate a medium degree of inhibition as highlighted in the source material.[1]

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of N-(substituted-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide analogs typically involves the coupling of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with the appropriately substituted aniline. The following is a general procedure:

-

Preparation of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The substituted aniline (1 mmol) is dissolved in a suitable dry solvent such as dichloromethane or tetrahydrofuran. Triethylamine (1.2 mmol) is added, and the mixture is cooled to 0°C. A solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.1 mmol) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound analog.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

The in vitro fungicidal activity of this compound and its analogs is commonly evaluated using a mycelial growth inhibition assay.[1] A detailed protocol is as follows:

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations. The final concentration of the solvent should be non-toxic to the fungi (typically ≤1% v/v). The agar is then poured into sterile Petri dishes.

-

Inoculum Preparation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus on a PDA plate.

-

Inoculation and Incubation: The mycelial plug is placed, mycelium-side down, in the center of the PDA plate containing the test compound. Plates with PDA and solvent only serve as controls. The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate. The percentage of mycelial growth inhibition is calculated using the following formula:

Inhibition (%) = [(dc - dt) / dc] x 100

where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

-

EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of concentrations of the test compound is used. The inhibition percentages are plotted against the logarithm of the compound concentrations, and the EC₅₀ value is calculated by regression analysis.[2]

Signaling Pathways and Experimental Workflows

This compound-Induced Systemic Acquired Resistance (SAR) Pathway

This compound is known to induce SAR in plants by activating the salicylic acid (SA)-dependent signaling pathway.[3][4][5] This pathway is a key component of the plant's innate immune system. Upon perception of a pathogen or an elicitor like this compound, a signaling cascade is initiated, leading to the accumulation of SA. SA then activates the expression of a battery of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities, ultimately leading to enhanced resistance against a broad spectrum of pathogens.[6][7][8][9] Some studies suggest that this compound's active metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), may act downstream of SA accumulation in the signaling pathway.[3]

Caption: this compound-induced SAR signaling pathway.

Experimental Workflow for Fungicidal Activity Evaluation

The following diagram illustrates a typical workflow for the evaluation of the fungicidal activity of this compound analogs.

Caption: Experimental workflow for fungicidal activity.

Conclusion

The structure-activity relationship of this compound is a complex interplay between its three main structural components. The 1,2,3-thiadiazole ring is essential for its activity, while substitutions on the phenyl ring significantly modulate its potency. The data presented in this guide highlights the importance of systematic structural modifications in the development of more effective fungicides based on the this compound scaffold. The detailed experimental protocols and the visualization of the SAR signaling pathway provide a solid foundation for researchers to design and synthesize novel analogs with improved fungicidal properties. Future research should focus on obtaining more comprehensive quantitative data, such as EC₅₀ values for a wider range of analogs, to enable more sophisticated QSAR modeling and a deeper understanding of the molecular interactions governing this compound's mode of action. This will undoubtedly accelerate the discovery of next-generation fungicides for sustainable agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

Tiadinil: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil (CAS Number: 223580-51-6) is a novel systemic fungicide that functions as a plant activator, inducing Systemic Acquired Resistance (SAR) in a variety of plant species. Unlike traditional fungicides that exhibit direct antimicrobial activity, this compound primes the plant's innate immune system, leading to broad-spectrum and long-lasting protection against pathogens. This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, experimental protocols, and synthesis.

Chemical and Physical Properties

This compound is a thiadiazole carboxamide derivative. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 223580-51-6[1][2][3] |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[4][1][5][6] |

| Molecular Formula | C₁₁H₁₀ClN₃OS[1][7] |

| Molecular Weight | 267.73 g/mol [8][2][3][9] |

| Appearance | Beige solid, white to off-white crystalline powder[8][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 111-113 °C[2] | |

| Density | 1.47 g/cm³[8] | 20 °C |

| Vapor Pressure | 1.03 × 10⁻⁶ Pa[8] | |

| Partition Coefficient (log P) | 3.68 | |

| Water Solubility | 13.2 mg/L[8][9] | 20 °C |

| 9.6 µg/mL[1] | pH 7.4 | |

| Solubility in Organic Solvents | Methanol: 124 g/L[2][9] | 20 °C |

| Acetone: 434 g/L[2][9] | 20 °C | |

| Toluene: 11.8 g/L[2][9] | 20 °C | |

| DMSO: 125 mg/mL | with sonication |

Toxicological Data

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | >5000 mg/kg |

| LD₅₀ | Rat | Dermal | >2000 mg/kg |

| LC₅₀ | Rat | Inhalation | >4.6 mg/L |

Mechanism of Action and Signaling Pathway

This compound is recognized as a plant activator that induces Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense response. The primary mode of action is not through direct inhibition of pathogen growth, but by stimulating the plant's endogenous defense pathways.

Upon application, this compound is absorbed by the plant and is metabolized to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). Interestingly, studies have shown that SV-03 can induce the expression of pathogenesis-related (PR) genes and enhance disease resistance even in plants unable to accumulate salicylic acid (SA), a key signaling molecule in the conventional SAR pathway. This suggests that this compound's active metabolite acts downstream of or parallel to salicylic acid accumulation, representing a unique mechanism among SAR inducers.

The proposed signaling pathway for this compound-induced SAR is depicted below.

Experimental Protocols

In Vitro Antifungal Activity Assay

While this compound's primary mode of action is the induction of SAR, some studies have reported direct antifungal effects. A standard protocol to assess this is the broth microdilution method.

-

Preparation of Fungal Inoculum:

-

Culture the target fungal species on an appropriate agar medium (e.g., Potato Dextrose Agar).

-

Harvest spores or mycelial fragments and suspend them in a sterile saline solution (e.g., 0.85% NaCl) with a surfactant (e.g., 0.05% Tween 80).

-

Adjust the inoculum concentration to a final density of 1-5 x 10⁴ CFU/mL in a suitable broth medium (e.g., RPMI-1640).

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired final concentrations.

-

-

Incubation and Assessment:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (inoculum without this compound) and negative (broth only) controls.

-

Incubate the plates at an optimal temperature for the fungal species (e.g., 25-28°C) for 48-72 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth.

-

Systemic Acquired Resistance (SAR) Induction Assay in Plants

This protocol describes a general method for evaluating the SAR-inducing capability of this compound in a model plant like tobacco or Arabidopsis.

-

Plant Material and Growth Conditions:

-

Grow healthy, uniform plants (e.g., 4-6 weeks old) in a controlled environment (e.g., 22-25°C, 16h light/8h dark photoperiod).

-

-

This compound Application:

-

Prepare a solution of this compound in water (with a minimal amount of a suitable solvent if necessary).

-

Apply this compound to the soil as a drench. The concentration will depend on the plant species and pot size (a starting point could be 1-5 mg per pot).

-

Include a mock-treated control group (water or solvent control).

-

-

Pathogen Inoculation:

-

After a set period for SAR induction (e.g., 3-5 days), challenge the plants with a pathogen.

-

For example, inoculate upper leaves with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae) or a fungal spore suspension (e.g., Botrytis cinerea).

-

-

Disease Assessment:

-

Incubate the inoculated plants under conditions favorable for disease development.

-

Assess disease severity after a suitable incubation period (e.g., 3-7 days) by measuring lesion diameter or counting the number of lesions.

-

Compare the disease severity between this compound-treated and mock-treated plants. A significant reduction in disease symptoms in the this compound-treated group indicates SAR induction.

-

-

Molecular Analysis (Optional):

-

Collect leaf samples from systemic (uninoculated) leaves at different time points after this compound treatment.

-

Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of SAR marker genes, such as PR-1.

-

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.

Conclusion

This compound represents a significant advancement in the field of plant protection. Its unique mode of action, centered on the induction of the plant's own defense mechanisms, offers a durable and broad-spectrum alternative to conventional fungicides. The finding that its metabolite may act through a salicylic acid-independent pathway opens new avenues for research into the intricate signaling networks of plant immunity. This guide provides a foundational resource for researchers and professionals working with or developing novel plant activators.

References

- 1. Thiadiazole carboxylic acid moiety of this compound, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation [jstage.jst.go.jp]

- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Tiadinil on Plant Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a potent plant defense activator that belongs to the chemical class of thiadiazole carboxamides. It is utilized in agriculture to protect crops from a broad spectrum of pathogens. Unlike traditional fungicides, this compound does not exhibit direct antimicrobial activity. Instead, it functions by inducing the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR). This induction leads to a cascade of downstream signaling events and significant alterations in the plant's gene expression profile, ultimately resulting in enhanced disease resistance. This technical guide provides an in-depth analysis of the molecular effects of this compound on plant gene expression, with a focus on the underlying signaling pathways and experimental methodologies.

Core Mechanism of Action

This compound is metabolized in plants to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1] Both this compound and SV-03 are capable of inducing SAR, which is characterized by the systemic expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[1][2] A key feature of this compound-induced SAR is its ability to function independently of salicylic acid (SA) accumulation, a central signaling molecule in classical SAR pathways.[1][3] This suggests that this compound and its active metabolite act either downstream of or parallel to SA in the plant defense signaling network.[1] The induction of these defense genes primes the plant for a more rapid and robust response to subsequent pathogen attacks.

Quantitative Data on Gene Expression

| Gene | Plant Species | Treatment | Method of Analysis | Observed Effect | Citation |

| PR-1a | Nicotiana tabacum (Tobacco) | SV-03 (1 or 2.5 mg/pot) | Northern Blot | Upregulation | [3] |

| PR-5 (Thaumatin-like) | Nicotiana tabacum (Tobacco) | SV-03 (1 or 2.5 mg/pot) | Northern Blot | Upregulation | [3] |

Signaling Pathways

The induction of plant defense responses by this compound is integrated into the complex network of immune signaling. While the precise receptor for this compound or SV-03 has not yet been identified, experimental evidence points to its role in activating the SAR pathway at a point that does not require the accumulation of salicylic acid.

Below is a diagram illustrating the putative signaling pathway for this compound-induced SAR.

References

An In-depth Technical Guide to the Interaction of Tiadinil with Plant Hormones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a potent, systemic plant defense activator that induces broad-spectrum disease resistance, a phenomenon known as Systemic Acquired Resistance (SAR). Unlike many direct-acting fungicides, this compound does not possess inherent antimicrobial properties.[1] Instead, its efficacy stems from its ability to modulate the plant's endogenous hormonal defense pathways. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with plant hormone signaling, with a primary focus on the salicylic acid (SA) pathway. It synthesizes quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the complex signaling networks it influences. The central finding is that this compound's active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), functions as a novel SAR activator that acts downstream of SA accumulation but requires the central SA signaling regulator, NPR1, to initiate the expression of defense-related genes.

Introduction: this compound as a Plant Defense Activator

This compound, chemically N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, was developed to control significant agricultural diseases such as rice blast (Magnaporthe oryzae).[2][3] Its mode of action is categorized as that of a "plant activator," a class of compounds that enhances the plant's own immune system.[2] The primary mechanism triggered by this compound is Systemic Acquired Resistance (SAR), a state of heightened immunity in distal, untreated parts of the plant following a localized stimulus.[4] SAR is effective against a wide range of pathogens, including fungi, bacteria, and viruses.[5]

Upon application, this compound is metabolized within the plant to its active form, the thiadiazole carboxylic acid moiety SV-03.[5][6] This metabolite is responsible for inducing the cascade of defense responses. A critical aspect of this compound's action is that it triggers SAR without causing a corresponding increase in the endogenous levels of salicylic acid, a key hormone that typically accumulates during SAR induction.[5] This suggests a unique mechanism that bypasses the need for SA synthesis, targeting the signaling pathway at a point downstream of SA itself.[6][7]

Core Mechanism: Interaction with the Salicylic Acid (SA) Pathway

The SA signaling pathway is central to the establishment of SAR.[7] It involves the perception of pathogen-derived signals, leading to SA accumulation, which in turn activates the master regulator protein, Non-expressor of Pathogenesis-Related genes 1 (NPR1).[8] this compound's active metabolite, SV-03, integrates into this pathway at a specific juncture.

Action Downstream of Salicylic Acid

Experiments using NahG transgenic tobacco plants, which are engineered to be unable to accumulate SA, have been pivotal in elucidating this compound's mode of action. When treated with SV-03, these NahG plants still exhibit induced disease resistance and the expression of Pathogenesis-Related (PR) genes.[5][6] This demonstrates that SV-03's ability to induce SAR is independent of SA accumulation, positioning its activity at or downstream of the point where SA would normally act.[5]

The Essential Role of NPR1

While SV-03 does not require SA accumulation, its activity is critically dependent on NPR1. In Arabidopsis npr1 mutants, which lack a functional NPR1 protein, this compound and SV-03 fail to activate defense genes.[7] In a healthy plant, NPR1 resides in the cytoplasm as an oligomer. Upon activation of the SA pathway, cellular redox changes cause NPR1 monomers to be released and translocated into the nucleus.[8] Inside the nucleus, NPR1 interacts with TGA-family transcription factors, which then bind to the promoters of PR genes, activating their transcription and establishing a state of resistance.[9][10] SV-03 is believed to trigger or facilitate this process, leading to the nuclear translocation of NPR1 and subsequent gene activation, effectively mimicking the downstream effects of SA.

Caption: this compound's mode of action in the plant cell.

Interaction with Jasmonic Acid (JA) and Ethylene (ET) Pathways

While the SA pathway is the primary target of this compound, there is evidence of crosstalk with other hormonal pathways, particularly those governed by jasmonic acid (JA) and ethylene (ET). These pathways are typically associated with defense against necrotrophic pathogens and herbivorous insects.[11]

This compound treatment has been shown to enhance the production of herbivore-induced plant volatiles in tea plants. The production of these volatiles, which serve to attract natural predators of the herbivores, is often regulated by the JA and ET signaling pathways. This suggests that while this compound's primary mode of action is through the SA pathway for disease resistance, it may also prime or potentiate JA/ET-mediated responses, leading to indirect defense against herbivores. This crosstalk is a key area of ongoing research, as the interaction between SA and JA/ET pathways can be synergistic or antagonistic depending on the specific context.[12]

Quantitative Data on this compound's Efficacy

The effects of this compound and its metabolite SV-03 have been quantified in various plant systems. The data consistently show a significant induction of defense responses and a reduction in disease severity.

Table 1: Effect of this compound/SV-03 on Disease Resistance

| Plant Species | Pathogen | Treatment | Concentration | Observed Effect | Reference |

| Tobacco | Tobacco Mosaic Virus (TMV) | SV-03 (Soil Drench) | 1 - 2.5 mg/pot | ~50-70% reduction in lesion size | [6] |

| Tobacco | Pseudomonas syringae pv. tabaci | This compound | Not specified | Induced resistance against wildfire disease | [4] |

| Rice | Xanthomonas oryzae pv. oryzae | Zinc Thiazole (a thiadiazole) | Not specified | Enhanced H₂O₂ production and callose deposition | [13] |

| Tea | Colletotrichum theaesinensis | This compound | Not specified | Protection against fungal disease in the field | [7] |

Table 2: Effect of this compound/SV-03 on Defense Gene Expression

| Plant Species | Gene(s) | Treatment | Fold Induction / Observation | Reference |

| Tobacco | PR (Pathogenesis-Related) genes | SV-03 (Soil Drench) | Strong induction of PR gene expression | [5][6] |

| Rice | OsPR1a, OsPR1b, POX22.3 | Zinc Thiazole (a thiadiazole) | Significant upregulation in Xoo-inoculated leaves | [13] |

| Tobacco | SAR marker genes | This compound | Induced expression of SAR marker genes | [4] |

Detailed Experimental Protocols

Reproducing and building upon research into this compound requires standardized methodologies. The following protocols are synthesized from common practices in the cited literature.

Plant Growth and Chemical Treatment

-

Plant Material : Tobacco (Nicotiana tabacum cv. Xanthi-nc) or rice (Oryza sativa) plants are commonly used. Seeds are sown in horticultural soil and grown in a controlled environment chamber (e.g., 16h light/8h dark cycle at 22-25°C).[6]

-

Chemical Application : For soil drench applications, a solution of this compound or SV-03 is prepared in water (often with a small amount of a solvent like acetone to aid dissolution). A specific volume (e.g., 50 mL) of the solution at the desired concentration (e.g., 1-2.5 mg/pot) is applied directly to the soil of 5-6 week-old plants. Control plants receive a mock treatment (water with the same amount of solvent).[6] The plants are then typically incubated for 5-7 days before pathogen challenge to allow for the activation of SAR.

Pathogen Infection Assays

-

Viral Inoculation (TMV) : A purified Tobacco Mosaic Virus (TMV) suspension is prepared in a phosphate buffer. The suspension is mechanically applied to the upper leaves of this compound-pretreated and control plants by gently rubbing the leaf surface with a cotton swab or gloved finger dusted with an abrasive like carborundum. Plants are incubated, and lesion diameters are measured 5-7 days post-inoculation.[6]

-

Bacterial Inoculation (P. syringae) : The bacterial pathogen is grown in a suitable liquid medium (e.g., King's B) to a specific optical density (e.g., OD₆₀₀ = 0.1). The bacterial suspension is then infiltrated into the leaf lamina using a needleless syringe. Disease symptoms, such as lesion development or bacterial population counts within the leaf tissue, are assessed at various time points (e.g., 3-5 days) after inoculation.[6]

Caption: A generalized workflow for evaluating this compound's efficacy.

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction : Leaf samples are collected from treated and control plants at specified time points and immediately frozen in liquid nitrogen. Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

cDNA Synthesis : The extracted RNA is treated with DNase I to remove any genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random primers.

-

Quantitative PCR (qPCR) : The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for target genes (e.g., PR-1, PR-5) and a reference housekeeping gene (e.g., Actin or EF1α) are used. The relative expression levels are calculated using the 2-ΔΔCt method.

Hormone Quantification (LC-MS/MS)

-

Extraction : Plant tissue is flash-frozen, ground to a fine powder, and hormones are extracted using a solvent, typically acidic methanol or an acetone/water/acetic acid mixture.[14] Deuterium-labeled internal standards for each hormone class are added to the extraction buffer to allow for accurate quantification.[14][15]

-

Purification : The crude extract is purified to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) cartridges (e.g., C18).

-

Analysis : The purified samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The hormones are separated on a reverse-phase column (e.g., C18) and detected by mass spectrometry operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[15]

Conclusion and Future Directions

This compound represents a sophisticated approach to crop protection, leveraging the plant's own immune system rather than acting directly on pathogens. Its active metabolite, SV-03, is a unique activator of Systemic Acquired Resistance that functions independently of salicylic acid accumulation but remains dependent on the central regulator NPR1. This mechanism allows it to effectively trigger broad-spectrum disease resistance. Furthermore, emerging evidence suggests this compound may influence JA/ET-mediated pathways, broadening its utility to include indirect defense against herbivores.

Future research should focus on several key areas:

-

Identification of the Direct Target : The precise molecular target of SV-03 that leads to NPR1 activation remains unknown and is a critical gap in our understanding.

-

Elucidating Crosstalk Mechanisms : A deeper investigation into the interaction between the this compound-activated SA pathway and the JA/ET pathways is needed to fully understand its spectrum of activity.

-

Field Performance and Optimization : Translating the molecular understanding of this compound's action into optimized application strategies for diverse crops and environmental conditions will be essential for maximizing its agricultural benefits.

By continuing to unravel the complex hormonal interactions modulated by this compound, researchers and drug development professionals can pave the way for a new generation of sustainable and effective plant protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a novel plant activator for rice diseases, this compound [jstage.jst.go.jp]

- 3. Development of a novel plant activator for rice diseases, this compound | CiNii Research [cir.nii.ac.jp]

- 4. This compound, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco [jstage.jst.go.jp]

- 5. Thiadiazole carboxylic acid moiety of this compound, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Functional Analogues of Salicylic Acid and Their Use in Crop Protection [mdpi.com]

- 8. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NPR1 differentially interacts with members of the TGA/OBF family of transcription factors that bind an element of the PR-1 gene required for induction by salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | To grow old: regulatory role of ethylene and jasmonic acid in senescence [frontiersin.org]

- 12. Antagonistic Interaction between Abscisic Acid and Jasmonate-Ethylene Signaling Pathways Modulates Defense Gene Expression and Disease Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two thiadiazole compounds promote rice defence against X anthomonas oryzae pv. oryzae by suppressing the bacterium's production of extracellular polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tiadinil's Active Metabolite, SV-03

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of SV-03, the active metabolite of the systemic acquired resistance (SAR) inducer, Tiadinil. SV-03, chemically known as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, plays a crucial role in activating plant defense mechanisms. This document outlines the primary synthetic pathways, details experimental protocols for key transformations, and presents quantitative data to support the described methodologies. The synthesis primarily proceeds through the formation of a key intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, followed by hydrolysis to yield the final product. The Hurd-Mori reaction is a fundamental method for the construction of the 1,2,3-thiadiazole core. This guide is intended to serve as a valuable resource for researchers in agrochemistry, medicinal chemistry, and drug development who are interested in the synthesis and biological activity of this compound and its metabolites.

Introduction

This compound is a commercially significant fungicide that operates through a unique mode of action: the induction of systemic acquired resistance (SAR) in plants. Unlike conventional fungicides that directly target pathogens, this compound primes the plant's own defense systems, leading to broad-spectrum and long-lasting protection against a variety of fungal and bacterial diseases. The biological activity of this compound is attributed to its active metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid). Understanding the synthesis of SV-03 is therefore critical for the development of new plant activators and for structure-activity relationship (SAR) studies aimed at discovering more potent and selective analogues.

This guide details the synthetic routes to SV-03, focusing on the preparation of the key ethyl ester intermediate and its subsequent conversion to the final carboxylic acid.

Synthetic Pathways

The most common and efficient pathway for the synthesis of SV-03 involves a two-step process:

-

Formation of the 1,2,3-Thiadiazole Ring System: The core heterocyclic structure is typically constructed using the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. In the context of SV-03 synthesis, this involves the preparation of ethyl 2-(1-ethoxycarbonyl-1-oxopropan-2-ylidene)hydrazine-1-carboxylate and its subsequent cyclization to form ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

-

Hydrolysis of the Ethyl Ester: The final step is the hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid, SV-03. This is typically achieved under basic conditions.

An alternative starting point for the synthesis is the commercially available 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which can be directly hydrolyzed to SV-03.

Below is a logical diagram illustrating the primary synthetic workflow.

Caption: Primary synthetic workflow for SV-03.

Experimental Protocols

Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)

General Hurd-Mori Reaction Protocol:

-

Formation of the Hydrazone: An α-keto ester, such as ethyl 2-chloroacetoacetate, is reacted with a hydrazine derivative (e.g., ethyl carbazate) to form the corresponding hydrazone. This reaction is usually carried out in a suitable solvent like ethanol at room temperature.

-

Cyclization with Thionyl Chloride: The purified hydrazone is then dissolved in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride is added dropwise to the solution, often at reduced temperatures to control the exothermic reaction. The reaction mixture is then typically stirred at room temperature or gently heated to drive the cyclization to completion.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is carefully quenched with water or a mild base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) via Hydrolysis

The hydrolysis of the ethyl ester to the final carboxylic acid is a standard transformation.

Experimental Protocol for Hydrolysis:

-

Reaction Setup: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in a suitable solvent mixture, typically a combination of an alcohol (e.g., ethanol or methanol) and water.

-

Addition of Base: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then stirred at room temperature or gently heated to facilitate the hydrolysis.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Once complete, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

Acidification and Isolation: The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid (SV-03) to precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield the pure 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Quantitative Data

While specific yields for the direct synthesis of SV-03 are not widely reported, the synthesis of related 1,2,3-thiadiazole derivatives using the Hurd-Mori reaction generally proceeds with moderate to good yields. The hydrolysis step is typically high-yielding.

| Step | Reactants | Products | Typical Yield (%) |

| Hurd-Mori Cyclization | Hydrazone derivative, Thionyl chloride | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | 50 - 80 |

| Ester Hydrolysis | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, Base (e.g., NaOH) | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) | > 90 |

Signaling Pathway of SV-03 in Plant Defense

SV-03 induces systemic acquired resistance in plants. While the exact molecular target is still under investigation, it is known to act downstream of salicylic acid (SA) accumulation, a key signaling molecule in plant immunity. The following diagram illustrates the simplified signaling pathway.

Caption: Simplified signaling pathway of SV-03 in SAR.

Conclusion

The synthesis of SV-03, the active metabolite of this compound, is a key area of research for the development of novel plant activators. The established synthetic route via the Hurd-Mori reaction to form the 1,2,3-thiadiazole core, followed by ester hydrolysis, provides a reliable method for obtaining this important molecule. This technical guide provides a foundational understanding of the synthesis of SV-03, offering valuable insights for researchers and professionals in the field of agrochemical and pharmaceutical development. Further research into optimizing the synthetic steps and exploring the detailed molecular mechanism of SV-03's biological activity will continue to be of high interest.

An In-depth Technical Guide to N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound belonging to the thiadiazole carboxamide class of molecules. This class has garnered significant interest in agrochemical and pharmaceutical research due to a wide range of biological activities, including fungicidal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this specific compound, with a focus on its application in plant disease control.

Physicochemical Properties

While specific experimentally determined data for N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is limited in publicly accessible literature, the fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 223580-51-6 | [1] |

| Molecular Formula | C₁₁H₁₀ClN₃OS | [1] |

| Molecular Weight | 267.73 g/mol | [1] |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | [1] |

| SMILES | O=C(NC1=CC=C(C(Cl)=C1)C)C2=C(C)N=NS2 | [1] |

Synthesis

A detailed experimental protocol for the synthesis of N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not explicitly available in the reviewed literature. However, a general synthetic route can be postulated based on established methods for the synthesis of analogous 1,2,3-thiadiazole-5-carboxamides. The synthesis would likely involve a multi-step process.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Experimental Protocols (Postulated)

Step 1: Synthesis of the Hydrazone Intermediate A mixture of ethyl acetoacetate and 3-chloro-4-methylaniline would be refluxed in a suitable solvent, such as ethanol, with a catalytic amount of acid to facilitate condensation and formation of the corresponding hydrazone.

Step 2: Hurd-Mori Cyclization to form the Thiadiazole Ring The hydrazone intermediate would be reacted with thionyl chloride (SOCl₂) to induce cyclization, forming the 1,2,3-thiadiazole ring and yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. This reaction is typically performed in an inert solvent.

Step 3: Hydrolysis of the Ester The resulting ethyl ester would be saponified using a base, such as sodium hydroxide, in an aqueous alcohol solution to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Step 4: Amide Bond Formation The carboxylic acid would be converted to its more reactive acid chloride using thionyl chloride or activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The subsequent reaction with 3-chloro-4-methylaniline in the presence of a base would yield the final product, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The product would then be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

While specific spectra for the title compound are not available, the expected spectral characteristics can be inferred from data on analogous structures.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the methyl group on the thiadiazole ring (singlet, ~2.5-2.8 ppm), the methyl group on the phenyl ring (singlet, ~2.3-2.5 ppm), aromatic protons on the phenyl ring (multiplets, ~7.0-8.0 ppm), and the amide proton (singlet, ~9.0-11.0 ppm). |

| ¹³C NMR | Resonances for the methyl carbons, aromatic carbons (with characteristic shifts due to the chlorine and methyl substituents), the amide carbonyl carbon (~160-170 ppm), and the carbons of the thiadiazole ring. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C=N stretching of the thiadiazole ring, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (267.73 g/mol ) and characteristic fragmentation patterns. |

Biological Activity

Plant Disease Control

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is identified in patent literature as an active ingredient in agents for controlling plant diseases, with a specific mention of its efficacy against blast.[2]

Fungicidal Activity of Analogous Compounds

Numerous studies have demonstrated the fungicidal properties of thiadiazole carboxamide derivatives against a range of plant pathogens. For instance, some pyrazole-thiazole carboxamides have shown excellent in vivo inhibitory rates against Puccinia sorghi and promising activity against Rhizoctonia solani.[3] The mechanism of action for some of these fungicides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[3][4]

Potential Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Thiadiazole derivatives are known to induce systemic acquired resistance (SAR) in plants, a long-lasting, broad-spectrum defense mechanism.[2][5] This is often mediated through the salicylic acid (SA) signaling pathway.

Caption: Generalized signaling pathway for the induction of Systemic Acquired Resistance (SAR) by thiadiazole derivatives.

Experimental Protocol for Antifungal Bioassay (General)

A common method to evaluate in vitro antifungal activity is the mycelial growth inhibition assay.

-

Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Incorporation of Test Compound: The synthesized compound, dissolved in a suitable solvent like DMSO, is added to the molten PDA at various concentrations.

-

Inoculation: A mycelial plug from a fresh culture of the target fungus is placed in the center of the petri dish containing the amended PDA.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period.

-

Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (media with solvent only).

-

EC₅₀ Determination: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) is calculated by probit analysis.

Conclusion

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a promising molecule in the field of agrochemical research, with potential applications as a fungicide. While specific, detailed experimental data for this compound is not widely published, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the properties of closely related analogues. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and precise mechanism of action in controlling plant diseases. This will be crucial for its potential development as a commercial plant protection agent.

References

- 1. N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 95% | CAS: 223580-51-6 | AChemBlock [achemblock.com]

- 2. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]